molecular formula C9H11ClN2O B1380893 Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride CAS No. 1823607-08-4

Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride

Cat. No.: B1380893
CAS No.: 1823607-08-4
M. Wt: 198.65 g/mol
InChI Key: SWFHNIWBVBNQLH-UHFFFAOYSA-N
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Description

Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride is a chemical compound with the molecular formula C9H11ClN2O. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Scientific Research Applications

Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the pyridin-4-yl group. One common method involves the reaction of azetidine with pyridine-4-carboxaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized azetidine derivatives .

Mechanism of Action

The mechanism of action of azetidin-3-yl(pyridin-4-yl)methanone hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The pyridin-4-yl group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride is unique due to the combination of the azetidine ring and the pyridin-4-yl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

azetidin-3-yl(pyridin-4-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c12-9(8-5-11-6-8)7-1-3-10-4-2-7;/h1-4,8,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFHNIWBVBNQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)C2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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